molecular formula C24H28N2O7S2 B1671556 Eprosartan mesylate CAS No. 144143-96-4

Eprosartan mesylate

Número de catálogo: B1671556
Número CAS: 144143-96-4
Peso molecular: 520.6 g/mol
Clave InChI: DJSLTDBPKHORNY-XMMWENQYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Eprosartan mesylate se puede sintetizar a través de varios métodos. Un enfoque común implica la preparación de eprosartan, seguido de su conversión a la sal de mesilato. La síntesis de eprosartan típicamente involucra la reacción del ácido 2-butil-1H-imidazol-5-carboxílico con bromuro de 4-carboxibencilo en presencia de una base, seguido de reacciones adicionales para introducir la porción de tiofeno . La sal de mesilato se forma luego haciendo reaccionar eprosartan con ácido metanosulfónico.

Métodos de producción industrial: La producción industrial de this compound a menudo involucra el uso de técnicas de dispersión sólida para mejorar su solubilidad y biodisponibilidad. Técnicas como la evaporación del solvente, la micronización y el uso de tensioactivos como la hidroxipropilmetilcelulosa y el polisorbato 80 se han empleado para mejorar la tasa de disolución del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Eprosartan mesylate experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

    Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

    Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones de imidazol o tiofeno, lo que lleva a la formación de derivados sustituidos.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

    Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo y haluros de arilo.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Eprosartan mesylate is indicated for the treatment of mild to moderate essential hypertension. It functions by blocking the effects of angiotensin II, leading to vasodilation and reduced blood pressure. Clinical studies have demonstrated its effectiveness both as a monotherapy and in combination with thiazide diuretics, showcasing its role in managing hypertension in diverse patient populations, including older adults .

Innovative Drug Delivery Systems

Recent research has focused on enhancing the solubility and bioavailability of this compound through advanced drug delivery systems:

Nano-Bilosomes

A study investigated this compound loaded bilosomes as potential nano-carriers for diabetic nephropathy treatment in diabetic rats. The formulation exhibited significant nephroprotective effects, evidenced by reduced serum creatinine and urea levels, alongside histopathological improvements .

Table 1: Characteristics of this compound Loaded Nano-Bilosomes

ParameterValue
Vesicle Size63.88 ± 3.46 nm
Polydispersity Index0.172 ± 0.026
Zeta Potential-30.40 ± 2.75 mV
Entrapment Efficiency61.19 ± 0.88%

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Research has also explored solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve the dissolution rate of this compound. These formulations showed enhanced solubility compared to traditional methods, indicating a promising strategy for oral delivery .

Table 2: Comparison of Bioavailability in S-SMEDDS Formulations

Formulation TypeRelative Bioavailability (%)
Liquid SMEDDS345
Solid SMEDDS216

Combination Therapies

This compound has been studied in combination with other antihypertensive agents, such as hydrochlorothiazide, to evaluate synergistic effects on blood pressure reduction in elderly patients. A randomized trial indicated that the combination therapy was effective in lowering both systolic and diastolic blood pressure significantly compared to monotherapy .

Safety and Toxicology Studies

Safety assessments have confirmed that this compound does not exhibit mutagenic properties and has a favorable reproductive safety profile in animal studies . These findings support its continued use in clinical settings without significant concerns regarding long-term safety.

Case Study 1: Efficacy in Elderly Patients

In a clinical trial involving elderly patients with mild to moderate hypertension, this compound demonstrated significant reductions in systolic blood pressure over a ten-week period when administered alone or with hydrochlorothiazide .

Case Study 2: Nephroprotective Effects

A study involving diabetic rats treated with this compound loaded bilosomes showed marked improvements in renal function markers, suggesting potential applications for kidney protection in diabetic patients .

Actividad Biológica

Eprosartan mesylate is a non-peptide angiotensin II receptor antagonist primarily used in the treatment of hypertension. Its mechanism of action, pharmacokinetics, and various formulations have been extensively studied. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.

This compound selectively inhibits the angiotensin II type 1 (AT1) receptor, which plays a crucial role in the renin-angiotensin system (RAS). By blocking this receptor, eprosartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and decreased blood pressure.

  • Binding Affinity : Eprosartan has a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, with a binding affinity approximately 1,000 times greater for AT1 .
  • Absence of Partial Agonist Activity : Unlike some other angiotensin II receptor blockers (ARBs), eprosartan does not exhibit partial agonist activity at the AT1 receptor .

Pharmacokinetics

This compound demonstrates unique pharmacokinetic properties:

  • Bioavailability : The absolute bioavailability after oral administration is about 13%, with peak plasma concentrations occurring 1 to 2 hours post-dose .
  • Metabolism : It is primarily metabolized in the liver and does not undergo significant first-pass metabolism.
  • Excretion : The drug is excreted mainly through urine as unchanged drug and metabolites.

Clinical Efficacy

Numerous clinical studies have demonstrated the antihypertensive efficacy of this compound.

Case Studies

  • Elderly Patients with Isolated Systolic Hypertension :
    • A double-blind, placebo-controlled study involving 283 patients aged 60 years or older showed that eprosartan significantly reduced sitting systolic blood pressure (SitSBP) by an average of 16.1 mmHg compared to 8.4 mmHg in the placebo group .
  • Comparison of Hypertensive Subgroups :
    • In a study comparing isolated systolic hypertension (ISH) with combined systolic-diastolic hypertension, eprosartan reduced systolic blood pressure by 17.5 mmHg in ISH patients and 20.6 mmHg in non-ISH patients .

Formulation Studies

Research has focused on improving the solubility and bioavailability of this compound through various formulations:

  • Inclusion Complex with β-Cyclodextrin : A study indicated that using β-cyclodextrin significantly improved the aqueous solubility of this compound by approximately 4.48-fold .
  • Transfersome Gel Formulation : This formulation was shown to enhance skin contact and improve transdermal delivery, leading to better management of hypertension in animal models .

Safety Profile

This compound has been evaluated for its safety across various studies:

  • Mutagenicity : It was found to be non-mutagenic in vitro and did not cause structural chromosomal damage in vivo .
  • Reproductive Toxicity : Studies indicated no adverse effects on reproductive performance in animal models at doses significantly higher than therapeutic levels .

Summary Table of Key Findings

Study FocusFindings
Mechanism of ActionSelective AT1 receptor antagonist; no partial agonist activity
BioavailabilityApproximately 13% after oral administration
Clinical EfficacySignificant reduction in blood pressure in elderly patients with isolated systolic hypertension
Formulation AdvancesImproved solubility via β-cyclodextrin; enhanced transdermal delivery through transfersome gel
Safety ProfileNon-mutagenic; no reproductive toxicity at high doses

Propiedades

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSLTDBPKHORNY-XMMWENQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044217
Record name Eprosartan mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144143-96-4
Record name 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144143-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprosartan mesylate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprosartan mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROSARTAN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprosartan mesylate
Reactant of Route 2
Reactant of Route 2
Eprosartan mesylate
Reactant of Route 3
Reactant of Route 3
Eprosartan mesylate
Reactant of Route 4
Reactant of Route 4
Eprosartan mesylate
Reactant of Route 5
Reactant of Route 5
Eprosartan mesylate
Reactant of Route 6
Eprosartan mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.